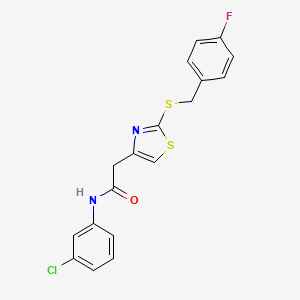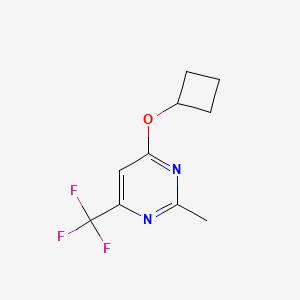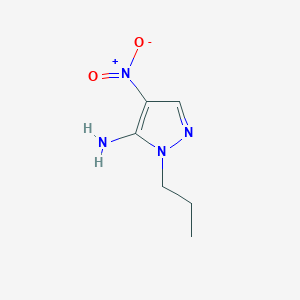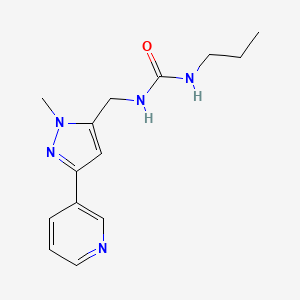
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as 4-chloro-1-diazepan-1-yl-2-phenylethanone hydrochloride, is a synthetic compound that has been studied for its potential therapeutic applications. It has been studied in a variety of scientific disciplines, including pharmacology, toxicology, and biochemistry. It is believed to have a wide range of physiological effects on the body, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Atropisomerism and Stereochemistry
Research on derivatives of 1,4-diazepine, such as etizolam, has provided insights into atropisomerism, a phenomenon where compounds with certain stereochemical configurations exhibit distinct physical and chemical properties. This aspect of stereochemistry is crucial for understanding the behavior of molecules that contain a 1,4-diazepan-1-yl group, as it affects their biological activity and interaction with biological receptors. Marubayashi et al. (1992) explored the stereochemical characteristics of 1,4-diazepine derivatives, highlighting the importance of understanding molecular orientation in drug design and synthesis (Marubayashi, Ogawa, Moriwaki, & Haratake, 1992).
Vibrational Spectroscopy and Quantum Mechanical Studies
Vibrational spectroscopy, alongside quantum mechanical studies, has been used to examine the structural and electronic properties of chlorophenyl-containing compounds. Kuruvilla et al. (2018) conducted a comprehensive study using FT-IR and FT-Raman techniques to analyze the vibrational spectra of a compound structurally similar to 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride. These techniques, combined with density functional theory, help in understanding the molecular geometry, vibrational modes, and potential biological activity of such compounds (Kuruvilla, Prasana, Muthu, & George, 2018).
Anticancer Activity
A significant area of application for 1,4-diazepan-1-yl derivatives is in the development of anticancer agents. Asong et al. (2019) discovered that compounds similar to 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride exhibit selective toxicity towards cancer cells, demonstrating potential as anticancer drugs. These findings underscore the importance of sigma-2 receptor ligands in targeting solid tumors and their role in cancer therapy (Asong, Zhu, Bricker, Andey, Amissah, Lamango, & Ablordeppey, 2019).
Environmental Applications
The structural motifs found in 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride and its derivatives also have implications in environmental science. For example, Jeffers et al. (1989) investigated the hydrolysis rate constants of chlorinated compounds, which is relevant for understanding the environmental fate and degradation of such chemicals. Knowledge of hydrolysis rates helps in assessing the persistence and potential toxicity of chlorophenyl compounds in the environment (Jeffers, Ward, Woytowitch, & Wolfe, 1989).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16;/h2-5,15H,1,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZXUUHBFCPNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2648257.png)


![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2648262.png)
![N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine](/img/structure/B2648263.png)

![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)

![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)


